![molecular formula C17H14N4O2 B2952733 2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile CAS No. 902960-82-1](/img/structure/B2952733.png)

2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

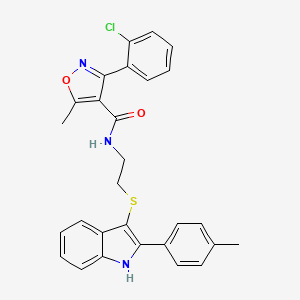

The compound “2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines would depend on the specific substituents present on the ring. In general, these compounds can undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Scientific Research Applications

Antibacterial and Antifungal Activities

One study focused on the synthesis and biological evaluation of N-(2-(cyano(4,6-dimethoxypyrimidin-2-yl) methyl) phenyl) substituted amide derivatives. These compounds were tested for herbicidal and antibacterial activities. Although they did not show herbicidal activities, some demonstrated inhibitory effects against certain pathogens like Sphaerotheca fuliginea and Rhizoctonia solani, indicating potential applications in addressing specific fungal infections (Lin Yuanxiang & Chen Dizhao, 2013).

Photophysical and Photochemical Properties

Another study explored the solvent's impact on the photokinetics of pyrimidinones, which are components of photolesions in DNA. This research provides insight into the secondary photochemistry of these lesions, contributing to the understanding of DNA damage and repair mechanisms, which could influence future research into DNA integrity and genetic stability (G. Ryseck et al., 2013).

Antioxidant Activity

A study on the synthesis of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety revealed that some compounds exhibited antioxidant activity comparable to that of ascorbic acid. This suggests their potential use as antioxidants in various applications, including possibly in pharmaceuticals or as food additives to prevent oxidative damage (A. El‐Mekabaty, 2015).

Basicity Scale Development

Research aimed at creating a self-consistent spectrophotometric basicity scale in acetonitrile for various bases, including pyridines and benzimidazoles, contributes significantly to the field of organic chemistry by providing a reference for the basicity of compounds. This can be crucial in synthesizing and studying the behavior of organic compounds in solution (Kaljurand et al., 2000).

Synthesis of Substituted Thiophene-Carbonitriles

A synthesis approach for trisubstituted thieno[3,2-d]pyrimidines from unknown 3-aminothiophene-2-carbonitriles opens up new avenues in the development of heterocyclic compounds with potential applications in materials science, pharmaceuticals, and agrochemicals (W. Ren et al., 1986).

Safety and Hazards

Future Directions

Pyrido[2,3-d]pyrimidines are of great interest due to their biological potential and are being studied in the development of new therapies . Future research could focus on the synthesis, characterization, and biological activity of “2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile” and similar compounds.

properties

IUPAC Name |

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c1-12-4-6-13(7-5-12)11-21-16(22)14-3-2-9-19-15(14)20(10-8-18)17(21)23/h2-7,9H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMYMKPCNLGQMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[(4-Methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2952653.png)

![2-ethyl-4-hydrazinyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2952656.png)

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2952657.png)

![[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine](/img/structure/B2952658.png)

![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(pyridin-2-yl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2952659.png)

![N-(2-furylmethyl)-3-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2952662.png)

![2-methyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2952663.png)

![2-Chloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2952665.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2952670.png)

![7-(3-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952671.png)